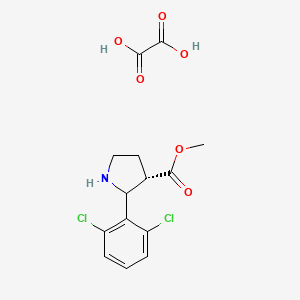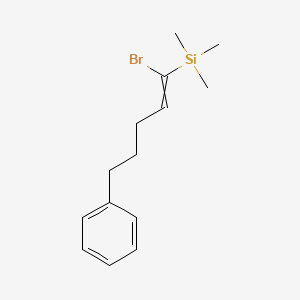![molecular formula C19H16BrNO2S B12636396 Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an ethyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromomethylation: The phenyl ring is bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The phenyl and thiazole rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF), catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate can be compared with other similar compounds such as:
Phenacyl Bromide: Similar in having a bromomethyl group attached to an aromatic ring, but lacks the thiazole and ester functionalities.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group and a boronic ester, used in Suzuki-Miyaura coupling reactions.
Ethyl 4-(bromomethyl)benzoate: Similar ester functionality but lacks the thiazole ring.
Eigenschaften
Molekularformel |
C19H16BrNO2S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
ethyl 2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-8-4-3-5-9-14)21-18(24-17)15-10-6-7-13(11-15)12-20/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
CYYPXKZTGPYSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CBr)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)



![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)



![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
